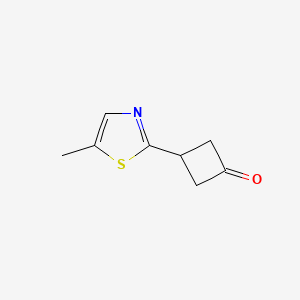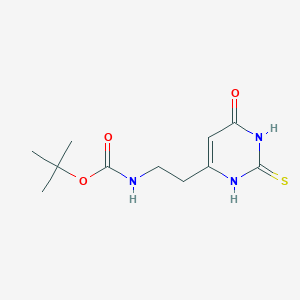
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine (2,4-DCPFPA) is a synthetic molecule that has been used as a research tool in various scientific fields, including pharmacology and biochemistry. It is an analog of the neurotransmitter dopamine and has a range of applications in laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine has been used in a variety of scientific research applications. It has been used to study the effects of dopamine on the brain, as it is an analog of the neurotransmitter. It has also been used to study the effects of dopamine on the cardiovascular system, as well as the effects of dopamine on behavior. In addition, 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine has been used to study the effects of dopamine on the immune system and to investigate the role of dopamine in addiction.
Mecanismo De Acción
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine acts as a dopamine agonist, meaning that it binds to dopamine receptors and mimics the effects of dopamine. It binds to both D1 and D2 dopamine receptors and has a higher affinity for D2 receptors. By binding to these receptors, 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine can activate intracellular signaling pathways and lead to physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased alertness and improved cognitive performance. It has also been shown to increase blood pressure and heart rate, as well as to increase the release of hormones such as glucagon and insulin. In addition, 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine has been shown to reduce the effects of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a wide range of concentrations. Additionally, it has a high affinity for dopamine receptors, making it useful for studying the effects of dopamine on the body. However, there are some limitations to using 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine in laboratory experiments. It is not always easy to control the concentration of the compound, and it can be difficult to ensure that the compound is evenly distributed throughout the experiment.
Direcciones Futuras
There are a number of potential future directions for 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine research. One potential direction is to further investigate the effects of 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine on the immune system. Additionally, further research could be done to explore the effects of 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine on behavior and to better understand the role of dopamine in addiction. Additionally, further research could be done to better understand the mechanisms of action of 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine and to develop new methods for synthesizing the compound. Finally, further research could be done to investigate the potential therapeutic applications of 2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine and to develop new uses for the compound.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2FN/c1-9(12,5-13)7-3-2-6(10)4-8(7)11/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKXDTKKADJPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=C(C=C(C=C1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-fluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
![tert-Butyl [4-(2-pyridinyl)-2-pyrimidinyl]methylcarbamate](/img/structure/B1467628.png)
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
